For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Uracil-5-boronic Acid: Chemical Properties and Structure
Uracil-5-boronic acid is a key synthetic intermediate, combining the structural features of a pyrimidine nucleobase with the versatile reactivity of a boronic acid. This dual functionality makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions. This document provides a comprehensive overview of its chemical properties, structure, and common experimental methodologies.
Chemical Structure and Identification
Uracil-5-boronic acid is characterized by a uracil ring substituted at the C5 position with a boronic acid moiety (-B(OH)₂). The uracil core is a planar, heterocyclic aromatic compound fundamental to ribonucleic acid (RNA). The introduction of the boronic acid group provides a site for a wide range of chemical transformations.
| Identifier | Value |
| CAS Number | 70523-22-7[1][2] |
| Molecular Formula | C₄H₅BN₂O₄[1][2][3] |
| IUPAC Name | (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid[3] |
| Synonyms | 2,4-Dihydroxypyrimidine-5-boronic acid[1] |
| SMILES | OB(O)C1=CNC(=O)NC1=O |
| InChIKey | PVEJOCQTIVCDNO-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of Uracil-5-boronic acid are summarized below. Its high melting point is characteristic of the stable, hydrogen-bonded crystal lattice of the uracil structure, while its solubility is influenced by both the polar uracil ring and the boronic acid group.
| Property | Value |
| Molecular Weight | 155.90 g/mol [1][2][3] |
| Appearance | Solid |
| Melting Point | >300 °C[2] |
| Solubility | Slightly soluble in water[2][5] |
Acidity (pKa)
The pKa of Uracil-5-boronic acid has not been specifically reported. However, it can be understood by considering its constituent parts. The uracil ring has a pKa of approximately 9.45, corresponding to the deprotonation of the N1 proton.[6] Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species; their pKa values typically range from 4 to 10. The acidity is sensitive to substituents on the aromatic ring. The equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is crucial for its reactivity, particularly in aqueous media at physiological pH.
Caption: Equilibrium between the trigonal and tetrahedral forms of the boronic acid.
Reactivity and Stability
Uracil-5-boronic acid is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for forming carbon-carbon bonds between the uracil C5 position and various aryl or vinyl halides.
Stability: Like many heterocyclic boronic acids, Uracil-5-boronic acid can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), particularly under harsh acidic or basic conditions or upon prolonged heating. Proper storage in a cool, dry environment away from oxidizing agents is recommended. For challenging coupling reactions, conversion to a more stable boronate ester (e.g., a pinacol ester) can prevent degradation.[8]
Experimental Protocols
Synthesis of Uracil-5-boronic acid (Representative Method)
A specific protocol for the synthesis of Uracil-5-boronic acid is not detailed in the surveyed literature. However, a general and plausible synthetic route can be adapted from standard methods for preparing aryl boronic acids, starting from 5-bromouracil.
Caption: Logical workflow for the synthesis of Uracil-5-boronic acid.
Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 5-bromouracil (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via syringe, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C to form the 5-lithiated intermediate.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Hydrolysis & Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to hydrolyze the borate ester. The resulting precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under vacuum to yield Uracil-5-boronic acid.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show a singlet for the C6-H proton, broad singlets for the N-H protons of the uracil ring, and a very broad singlet for the B(OH)₂ protons, which may exchange with residual water. For uracil itself in DMSO-d6, the C6-H proton appears around 7.5 ppm and the C5-H proton at 5.5 ppm.[9] Substitution at C5 would remove the C5-H signal and shift the C6-H signal.
-
¹³C NMR: The spectrum would show four distinct signals for the uracil carbons. For uracil, the C2, C4, C5, and C6 carbons appear at approximately 151, 164, 102, and 142 ppm, respectively.[10][11] The C5 signal would be significantly shifted due to the boronic acid substituent.
-
¹¹B NMR: This technique is specific for the boron nucleus and would confirm the presence of the boronic acid, typically showing a broad signal around 20-30 ppm for trigonal boronic acids.[12]
-
-
Infrared (IR) Spectroscopy:
-
A sample is analyzed as a KBr pellet or using an ATR accessory. The spectrum is expected to show characteristic absorptions: a broad band for O-H stretching (boronic acid and any absorbed water) around 3200-3400 cm⁻¹, N-H stretching bands around 3100-3200 cm⁻¹, strong C=O stretching bands for the uracil ring around 1650-1750 cm⁻¹, and a B-O stretching band around 1350 cm⁻¹.[13][14][15]
-
-
Mass Spectrometry (MS):
-
Analysis via electrospray ionization (ESI-MS) would confirm the molecular weight. In negative ion mode, the spectrum would show the [M-H]⁻ ion at m/z 154.9. The formation of boroxines (cyclic anhydrides) or solvent adducts is a common phenomenon in the mass spectrometry of boronic acids.[16]
-
Application in Suzuki-Miyaura Cross-Coupling (Representative Protocol)
This protocol describes the coupling of Uracil-5-boronic acid with an aryl bromide.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Methodology:
-
Reaction Setup: To a reaction vessel, add Uracil-5-boronic acid (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[17]
-
Solvent Addition and Degassing: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.[18]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the 5-aryluracil product.
Conclusion
Uracil-5-boronic acid stands as a versatile and important reagent for synthetic chemists. Its properties are defined by the interplay between the uracil nucleobase and the boronic acid functional group. While its inherent stability can be a concern, appropriate handling and derivatization strategies enable its effective use in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, providing a reliable pathway to novel 5-substituted uracil derivatives for pharmaceutical and materials science research.
References
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Uracil-5-boronic acid, 95% | Fisher Scientific [fishersci.ca]
- 6. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000300) [hmdb.ca]
- 10. Uracil(66-22-8) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Uracil [webbook.nist.gov]
- 15. scispace.com [scispace.com]
- 16. Uracil [webbook.nist.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
